3-methyl-7-(3-methylbutyl)-8-[4-(3-phenylpropyl)piperazin-1-yl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione
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Overview
Description
3-methyl-7-(3-methylbutyl)-8-[4-(3-phenylpropyl)piperazin-1-yl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione is a complex organic compound that belongs to the class of purine derivatives This compound is characterized by its unique structure, which includes a purine core substituted with various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-7-(3-methylbutyl)-8-[4-(3-phenylpropyl)piperazin-1-yl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione typically involves multi-step organic reactions. The general synthetic route includes:
Formation of the purine core: This step involves the cyclization of appropriate precursors to form the purine ring system.
Substitution reactions: Introduction of the 3-methyl and 7-(3-methylbutyl) groups through alkylation reactions.
Piperazine ring formation: The piperazine ring is introduced via nucleophilic substitution reactions.
Final functionalization: The phenylpropyl group is attached to the piperazine ring through reductive amination or similar reactions.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This typically involves:
Selection of catalysts: Use of specific catalysts to enhance reaction rates and selectivity.
Reaction conditions: Optimization of temperature, pressure, and solvent systems to maximize efficiency.
Purification techniques: Implementation of chromatographic or crystallization methods to purify the final product.
Chemical Reactions Analysis
Types of Reactions
3-methyl-7-(3-methylbutyl)-8-[4-(3-phenylpropyl)piperazin-1-yl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-methyl-7-(3-methylbutyl)-8-[4-(3-phenylpropyl)piperazin-1-yl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione involves its interaction with specific molecular targets. These targets may include:
Enzymes: The compound may inhibit or activate certain enzymes, affecting biochemical pathways.
Receptors: It may bind to receptors, modulating their activity and influencing cellular responses.
Ion channels: The compound could affect ion channel function, altering cellular excitability.
Comparison with Similar Compounds
Similar Compounds
Caffeine: A well-known purine derivative with stimulant effects.
Theobromine: Another purine derivative found in chocolate, with mild stimulant properties.
Theophylline: Used in the treatment of respiratory diseases due to its bronchodilator effects.
Uniqueness
3-methyl-7-(3-methylbutyl)-8-[4-(3-phenylpropyl)piperazin-1-yl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical properties compared to other purine derivatives.
Properties
IUPAC Name |
3-methyl-7-(3-methylbutyl)-8-[4-(3-phenylpropyl)piperazin-1-yl]purine-2,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H34N6O2/c1-18(2)11-13-30-20-21(27(3)24(32)26-22(20)31)25-23(30)29-16-14-28(15-17-29)12-7-10-19-8-5-4-6-9-19/h4-6,8-9,18H,7,10-17H2,1-3H3,(H,26,31,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KOTUHKFAVIXETG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCN1C2=C(N=C1N3CCN(CC3)CCCC4=CC=CC=C4)N(C(=O)NC2=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H34N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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